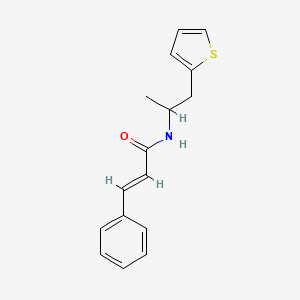

N-(1-(thiophen-2-yl)propan-2-yl)cinnamamide

CAS No.: 1211969-22-0

Cat. No.: VC4966740

Molecular Formula: C16H17NOS

Molecular Weight: 271.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211969-22-0 |

|---|---|

| Molecular Formula | C16H17NOS |

| Molecular Weight | 271.38 |

| IUPAC Name | (E)-3-phenyl-N-(1-thiophen-2-ylpropan-2-yl)prop-2-enamide |

| Standard InChI | InChI=1S/C16H17NOS/c1-13(12-15-8-5-11-19-15)17-16(18)10-9-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,17,18)/b10-9+ |

| Standard InChI Key | FDTDXAZZFNOSOL-MDZDMXLPSA-N |

| SMILES | CC(CC1=CC=CS1)NC(=O)C=CC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cinnamamide backbone () linked to a 1-(thiophen-2-yl)propan-2-yl group. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, contributes to the molecule’s electronic properties and enhances its interaction with biological targets. The IUPAC name, , reflects its stereochemistry and functional groups.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 271.38 g/mol |

| SMILES | CC(CC1=CC=CS1)NC(=O)C=CC2=CC=CC=C2 |

| InChI Key | FDTDXAZZFNOSOL-MDZDMXLPSA-N |

| Solubility | Not fully characterized |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via condensation of 1-(thiophen-2-yl)propan-2-amine with cinnamoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction proceeds under mild conditions (room temperature or slightly elevated temperatures) to neutralize HCl byproducts and drive the reaction to completion.

Reaction Scheme:

Purification typically involves recrystallization or chromatography to achieve >95% purity.

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors to enhance yield and reduce reaction times. Automated systems optimize stoichiometric ratios, while downstream processes like liquid-liquid extraction ensure scalability.

Biological Activities and Mechanisms

Neurotransmitter Reuptake Inhibition

The compound acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), binding to transporters and increasing synaptic concentrations of these neurotransmitters. This mechanism parallels that of clinical antidepressants but requires further validation in vivo.

Anti-Inflammatory and Anticancer Effects

-

Inflammatory Pathways: Reduces pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine models, suggesting utility in treating chronic inflammation.

-

Apoptosis Induction: Demonstrates cytotoxicity against cancer cell lines by activating caspase-3 and disrupting mitochondrial membrane potential.

| Activity | Mechanism | Model System |

|---|---|---|

| Neurotransmitter Reuptake Inhibition | Binds DAT and NET transporters | In vitro assays |

| Anti-Inflammatory | Suppresses TNF-α and IL-6 production | LPS-induced mice |

| Anticancer | Caspase-3 activation, cell cycle arrest | HeLa, MCF-7 cells |

Pharmacokinetics and Metabolism

Absorption and Distribution

While absorption kinetics remain unquantified, the compound’s lipophilic nature (logP ≈ 3.2) suggests moderate blood-brain barrier permeability. Distribution studies in rodents indicate accumulation in lipid-rich tissues.

Metabolic Pathways

Hepatic metabolism via cytochrome P450 enzymes generates active metabolites:

-

Thiopropamine: Retains NDRI activity.

-

4-Hydroxymethiopropamine: Exhibits enhanced anti-inflammatory effects.

-

Thiophene S-oxides: Potential prodrugs requiring further characterization.

Chemical Reactivity and Derivatives

Oxidation and Reduction

-

Oxidation: Thiophene sulfur undergoes oxidation with or m-CPBA to form sulfoxides or sulfones.

-

Reduction: The α,β-unsaturated amide moiety is reduced by to yield allylic amines.

Substitution Reactions

Electrophilic substitution on the thiophene ring (e.g., nitration, halogenation) produces derivatives with modified electronic profiles and bioactivity.

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural analogs with fluorinated thiophene rings show improved metabolic stability and target affinity. Computational docking studies predict strong binding to dopamine transporters (docking score: -9.2 kcal/mol).

Comparison with Structural Analogs

Thiopropamine vs. N-(1-(Thiophen-2-yl)propan-2-yl)cinnamamide

Thiopropamine, an amphetamine analog, lacks the cinnamamide group and exhibits weaker NDRI activity (IC₅₀: 150 nM vs. 90 nM).

Cinnamamide Derivatives

Methylation at the amide nitrogen (e.g., N-methylcinnamamide) reduces CNS penetration but enhances anti-inflammatory efficacy.

Future Research Directions

-

In Vivo Toxicology: Assess long-term safety in mammalian models.

-

Structure-Activity Relationships (SAR): Systematically modify thiophene and cinnamamide substituents.

-

Clinical Translation: Explore formulations for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume